molecular formula C10H10ClNO5S2 B2927730 2-Methyl-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride CAS No. 927966-15-2

2-Methyl-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2927730
CAS No.: 927966-15-2
M. Wt: 323.76
InChI Key: ZCTMZTOADIABMD-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 2-Methyl-5-(1,1,3-trioxo-1l⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride (CAS: 927997-30-6) features a benzene ring substituted with a methyl group at position 2, a sulfonyl chloride (-SO₂Cl) group at position 1, and a 1,1,3-trioxo-thiazolidin-2-yl moiety at position 3. The thiazolidinone ring contains three oxygen atoms (trioxo group), contributing to its electron-withdrawing properties. Its molecular formula is C₁₁H₁₂ClNO₆S₂, with a molecular weight of 353.79 g/mol .

Properties

IUPAC Name

2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5S2/c1-7-2-3-8(6-9(7)19(11,16)17)12-10(13)4-5-18(12,14)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTMZTOADIABMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride (CAS number 927966-15-2) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its inhibitory effects on various biological targets and its antimicrobial activities.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride can be represented as follows:

C11H10ClN3O4S\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}_4\text{S}

This compound features a thiazolidine ring which is significant for its biological activity.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that derivatives of thiazolidinones, including the compound , exhibit inhibitory activity against Protein Tyrosine Phosphatases (PTPs), particularly PTP-1B. This inhibition is crucial as PTPs are involved in various signaling pathways that regulate cell growth and metabolism. The ability to inhibit PTPs suggests potential applications in treating diseases like diabetes and cancer .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

Bacterial Strain MIC (μM) MBC (μM)
Staphylococcus aureus26.3 - 344.852.6 - 689.6
Escherichia coli26.3 - 378.552.6 - 757.0
Pseudomonas aeruginosa26.3 - 378.552.6 - 757.0
Listeria monocytogenes26.3 - 344.852.6 - 689.6

These results indicate that the compound is particularly effective against E. coli, which emerged as the most sensitive bacterium among those tested .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of essential bacterial enzymes such as MurB, which is critical for cell wall synthesis in bacteria . Molecular docking studies have suggested that the compound binds effectively to these targets, thereby disrupting normal bacterial function.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study on MRSA : A study demonstrated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin against Methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Fungal Infections : Another investigation reported antifungal activity where the compound showed effectiveness against various fungal strains, outperforming ketoconazole in some instances .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Compound Name CAS Molecular Formula MW (g/mol) Key Substituent Functional Groups
Target : 2-Methyl-5-(1,1,3-trioxo-1l⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride 927997-30-6 C₁₁H₁₂ClNO₆S₂ 353.79 1,1,3-Trioxo-thiazolidin-2-yl Sulfonyl chloride, trioxo-thiazolidinone, methyl
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride 1512753-16-0 C₁₁H₁₀ClNO₃S 271.72 4-Methyl-oxazol-2-yl Sulfonyl chloride, oxazole, methyl
3-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride - C₁₂H₈ClNO₂S₂ 297.45 1,3-Benzothiazol-2-yl Sulfonyl chloride, benzothiazole
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride - C₈H₅ClF₃O₂S ~248.64 Trifluoromethyl Sulfonyl chloride, CF₃

Functional Group and Reactivity Analysis

Electron-Withdrawing Effects: The trioxo-thiazolidinone group in the target compound introduces strong electron-withdrawing sulfone (-SO₂) groups, enhancing the electrophilicity of the sulfonyl chloride (-SO₂Cl) compared to analogs. This makes it more reactive toward nucleophilic substitution reactions . Oxazole (–6) and benzothiazole () substituents are less electron-withdrawing, which may decrease sulfonyl chloride reactivity .

Spectral Data: The benzothiazole derivative () exhibits an IR peak at 1199.10 cm⁻¹ for the -SO₂Cl group, a key identifier for sulfonyl chlorides. 1H-NMR data for the benzothiazole analog (δ 8.32–7.55 ppm, aromatic protons) highlights differences in aromatic substitution patterns compared to the target’s trioxo-thiazolidinone substituent .

Molecular Weight and Solubility: The target compound’s higher molecular weight (353.79 vs. 271.72–297.45 g/mol) suggests reduced solubility in nonpolar solvents compared to oxazole or benzothiazole analogs. The polar trioxo-thiazolidinone group further increases hydrophilicity .

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